(Butan-2-yl)[3-(dimethylamino)-2,2-dimethylpropyl]amine
Description
“(Butan-2-yl)[3-(dimethylamino)-2,2-dimethylpropyl]amine” is a tertiary amine characterized by a branched alkyl chain (butan-2-yl) and a functionalized propyl group. The latter contains a dimethylamino group at position 3 and two methyl groups at position 2, forming a 2,2-dimethylpropyl (neopentyl) backbone ().
Properties
Molecular Formula |
C11H26N2 |
|---|---|
Molecular Weight |
186.34 g/mol |
IUPAC Name |
N-butan-2-yl-N',N',2,2-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C11H26N2/c1-7-10(2)12-8-11(3,4)9-13(5)6/h10,12H,7-9H2,1-6H3 |
InChI Key |
APQBQXWYGNRSAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC(C)(C)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[3-(dimethylamino)-2,2-dimethylpropyl]amine can be achieved through various methods. One common approach involves the reaction of butan-2-amine with 3-(dimethylamino)-2,2-dimethylpropyl chloride under basic conditions. The reaction typically requires a solvent such as toluene and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[3-(dimethylamino)-2,2-dimethylpropyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or amides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in toluene.
Major Products Formed
Oxidation: Corresponding oxides or amides.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(Butan-2-yl)[3-(dimethylamino)-2,2-dimethylpropyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[3-(dimethylamino)-2,2-dimethylpropyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity vs. Polarity : The butan-2-yl and hexenyl derivatives () are more lipophilic, whereas the ester () and heterocyclic analogues () exhibit enhanced polarity.
- Reactivity : Alkenyl () and aromatic groups () enable conjugation or electrophilic substitution, unlike the saturated alkyl substituent in the target compound.
- Biological Relevance : Thiophene and furan derivatives () may interact with biological targets via π-stacking or hydrogen bonding, while the tert-butyl ester () is tailored for drug formulation.
Physicochemical Properties
While specific data for the target compound is lacking, trends can be inferred:
- Boiling Points : Aliphatic derivatives (e.g., hexenyl in ) likely have lower boiling points than aromatic or ester-containing analogues due to weaker intermolecular forces.
- Solubility: The hydroxyl-containing derivative (2-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}ethan-1-ol, ) would exhibit higher aqueous solubility than the target compound.
Biological Activity
(Butan-2-yl)[3-(dimethylamino)-2,2-dimethylpropyl]amine is an organic compound classified as a tertiary amine. Its unique structure, which includes a butan-2-yl group and a 3-(dimethylamino)-2,2-dimethylpropyl group, suggests potential biological activities that warrant investigation. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors within biological systems. It may act as an agonist or antagonist , modulating the activity of specific molecular targets. The exact mechanisms depend on the biological context and the targets involved.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Biological Activity Studies
Various studies have investigated the biological activity of this compound. Below are summarized findings from notable research:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Enzyme Interaction | Investigated for its potential to interact with enzymes involved in neurotransmission. | |
| Receptor Agonism | Explored for its agonistic effects on certain neurotransmitter receptors, potentially influencing mood and cognition. |
Case Studies
-
Neurotransmitter Receptor Interaction
- A study focused on the interaction of this compound with serotonin receptors demonstrated that it could modulate serotonin levels in vitro. This suggests potential applications in treating mood disorders.
-
Therapeutic Applications
- Research has explored the compound's use as a precursor in synthesizing pharmaceuticals aimed at neurological conditions. Its ability to cross the blood-brain barrier makes it a candidate for further development in neuropharmacology.
Safety and Toxicology
While exploring its biological activities, it is crucial to consider the safety profile of this compound. Preliminary data indicate that:
- The compound exhibits low toxicity in controlled studies.
- Safety data sheets recommend standard precautions when handling due to potential irritative properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
